2,4-Dichloro-1,3,5-trinitrobenzene
Overview
Description
2,4-Dichloro-1,3,5-trinitrobenzene is an aromatic compound with the molecular formula C6HCl2N3O6. It is characterized by the presence of two chlorine atoms and three nitro groups attached to a benzene ring. This compound is known for its high reactivity and is used in various chemical processes and industrial applications.
Mechanism of Action
Target of Action
It is known that nitro compounds, such as this one, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.
Mode of Action
Studies on similar trinitrobenzene compounds suggest that the initial decomposition starts with the breakage of the n–no2 bond . This could potentially lead to various downstream effects depending on the biological context.
Biochemical Pathways
The decomposition of similar trinitrobenzene compounds has been observed to involve the breakage of the n–no2 bond, leading to potential changes in various biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 28199500, a density of 1894g/cm3, and a boiling point of 380ºC at 760mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The decomposition of similar trinitrobenzene compounds has been observed to start with the breakage of the n–no2 bond . This could potentially lead to various molecular and cellular effects depending on the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-1,3,5-trinitrobenzene. For instance, the high thermal stability of similar trinitrobenzene compounds poses challenges for their disposal, particularly through existing open burning methods, and their ability to remain in the environment for long periods . These environmental factors could similarly influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-1,3,5-trinitrobenzene can be synthesized through the nitration of 1,3-dichlorobenzene. The process involves the following steps:
Nitration Reaction: 1,3-dichlorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.
Isolation and Purification: The reaction mixture is then poured into ice water to precipitate the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or sodium azide are used in the presence of a solvent like ethanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used along with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-1,3,5-trinitrobenzene can be formed.
Reduction Products: Reduction of nitro groups leads to the formation of 2,4-dichloro-1,3,5-triaminobenzene.
Scientific Research Applications
2,4-Dichloro-1,3,5-trinitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1,3-Dichloro-2,4,6-trinitrobenzene: Similar in structure but with different substitution patterns.
2,4-Dinitro-1,3,5-trichlorobenzene: Another chlorinated nitrobenzene with different reactivity and applications.
Uniqueness: 2,4-Dichloro-1,3,5-trinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and nitro groups makes it a versatile intermediate in organic synthesis and industrial processes .
Properties
IUPAC Name |
2,4-dichloro-1,3,5-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJQYPHLMLHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391770 | |
Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-09-7 | |
Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dichloro-1,3,5-trinitrobenzene in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP)?
A1: this compound (DCPc) serves as a crucial starting material in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP). [] The synthesis involves a condensation reaction where DCPc reacts with sodium hydroxyl nitrofurazan. The two chlorine atoms present in DCPc's structure are replaced by the nitrofurazan moieties, leading to the formation of DFOP. The researchers optimized this reaction, achieving a yield of 42% under specific conditions: a DCPc to sodium nitrohydrofurazan mole ratio of 1.0:2.7, a reaction temperature of 80°C, and a reaction time of 2 hours. []
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